molecular formula C12H13NO2 B8386697 3-dimethylamino-1-benzoxepin-5(2H)-one

3-dimethylamino-1-benzoxepin-5(2H)-one

Cat. No. B8386697
M. Wt: 203.24 g/mol
InChI Key: YJZNYNQDWFZWAO-UHFFFAOYSA-N
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Patent
US04279905

Procedure details

Dimethylamine is introduced while stirring into a boiling solution of 52.8 g (0.3 mole) 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione and a spatula tip of p-toluene sulfonic acid in 225 ml toluene. The water of reaction is separated by a water separator. After the reaction has ended, the solution is concentrated, the remaining residue is filtered under suction and recrystallized from chloroform/ether. 42 g (69% of the theoretical yield) of 3-dimethylamino-1-benzoxepin-5(2H)-one are obtained. This compound displays a melting point of 136-136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[O:4]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8](=[O:15])[CH2:7][C:6](=O)[CH2:5]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[C:6]1[CH2:5][O:4][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:8](=[O:15])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
52.8 g
Type
reactant
Smiles
O1CC(CC(C2=C1C=CC=C2)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated by a water separator
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
FILTRATION
Type
FILTRATION
Details
the remaining residue is filtered under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform/ether

Outcomes

Product
Name
Type
product
Smiles
CN(C=1COC2=C(C(C1)=O)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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